molecular formula C15H13NO2 B169130 3-(4-Methoxyphenyl)-2,3-dihydro-1H-indole-2-one CAS No. 111474-74-9

3-(4-Methoxyphenyl)-2,3-dihydro-1H-indole-2-one

Cat. No.: B169130
CAS No.: 111474-74-9
M. Wt: 239.27 g/mol
InChI Key: MPRJEXICQCZHII-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2,3-dihydro-1H-indole-2-one is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a methoxy group attached to the phenyl ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2,3-dihydro-1H-indole-2-one can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxyphenylhydrazine with an appropriate ketone, followed by cyclization to form the indole ring . The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2,3-dihydro-1H-indole-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2,3-dihydro-1H-indole-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-2,3-dihydro-1H-indole-2-one is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The indole ring system is known for its versatility and ability to interact with various biological targets, making this compound a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

3-(4-methoxyphenyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-18-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)16-15(14)17/h2-9,14H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRJEXICQCZHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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